molecular formula C6H10O B094416 5-Hexen-2-one CAS No. 109-49-9

5-Hexen-2-one

Cat. No.: B094416
CAS No.: 109-49-9
M. Wt: 98.14 g/mol
InChI Key: RNDVGJZUHCKENF-UHFFFAOYSA-N
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Description

5-Hexen-2-one: is an organic compound with the molecular formula C6H10O . It is also known by other names such as allylacetone , 1-hexen-5-one , and 5-hexene-2-one . This compound is characterized by its structure, which includes a ketone functional group and an alkene group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction conditions as described above, but optimized for higher yields and cost efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Various oxidized ketones and carboxylic acids.

    Reduction: 5-Hexen-2-ol.

    Heck Arylation: Arylated unsaturated ketones.

Comparison with Similar Compounds

  • 1-Hexen-3-one
  • 3-Hexen-2-one
  • 4-Hexen-3-one

Comparison:

  • 1-Hexen-3-one and 3-Hexen-2-one have similar structures but differ in the position of the carbonyl group, which affects their reactivity and applications.
  • 4-Hexen-3-one has the carbonyl group in a different position, leading to different chemical properties and uses.

Uniqueness:

  • The unique combination of the alkene and ketone functional groups in 5-hexen-2-one makes it particularly versatile in organic synthesis, allowing for a wide range of chemical transformations.

Properties

IUPAC Name

hex-5-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-3-4-5-6(2)7/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNDVGJZUHCKENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059372
Record name 5-Hexen-2-one
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Molecular Weight

98.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109-49-9
Record name 5-Hexen-2-one
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Record name 5-Hexen-2-one
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Record name 5-Hexen-2-one
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Record name 5-Hexen-2-one
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Record name 5-Hexen-2-one
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Record name Hex-5-en-2-one
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Record name 5-HEXEN-2-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 5-Hexen-2-one?

A1: this compound has the molecular formula C6H10O and a molecular weight of 98.14 g/mol.

Q2: Are there any unique spectroscopic features of this compound?

A2: Yes, this compound displays characteristic absorption bands in infrared spectroscopy corresponding to the carbonyl group (C=O) and the alkene group (C=C). []

Q3: Can this compound participate in cycloaddition reactions?

A3: Studies have shown that this compound undergoes [2+2] cycloaddition reactions with itself or other alkenes in the presence of certain catalysts, leading to the formation of cyclobutane derivatives. []

Q4: What is the role of this compound in the synthesis of allethrolone?

A4: this compound serves as a key starting material in the synthesis of allethrolone, a precursor to pyrethrin insecticides. This synthetic route utilizes a Michael addition reaction with this compound, highlighting its utility in constructing complex molecules. []

Q5: Can this compound be used in transfer hydrogenation reactions?

A5: While this compound itself is not a catalyst for transfer hydrogenation, it can be selectively reduced via this method. Researchers have employed ruthenium complexes to successfully convert this compound to 2-hexanol, demonstrating the importance of catalyst selection in controlling product selectivity. [, ]

Q6: Have computational methods been used to study this compound?

A6: Yes, computational studies have investigated the reaction mechanisms of this compound with various reactants, such as chlorine atoms. These calculations provide insights into reaction kinetics and atmospheric degradation pathways. [, ]

Q7: Are there any specific challenges associated with formulating this compound?

A7: As a relatively volatile liquid, formulating this compound may require strategies to minimize evaporation and ensure accurate dosing.

Q8: What analytical techniques are commonly used to study this compound?

A8: Researchers utilize a combination of techniques, including gas chromatography (GC), infrared spectroscopy (IR), and mass spectrometry (MS) to identify, quantify, and characterize this compound in various matrices. [, , ]

Q9: How does this compound degrade in the environment?

A9: Atmospheric degradation of this compound primarily occurs through reactions with hydroxyl radicals (OH) and ozone (O3), contributing to the formation of secondary organic aerosols. []

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